molecular formula C8H7ClO4S B1366028 Methyl 4-(Chlorosulfonyl)benzoate CAS No. 69812-51-7

Methyl 4-(Chlorosulfonyl)benzoate

Cat. No. B1366028
Key on ui cas rn: 69812-51-7
M. Wt: 234.66 g/mol
InChI Key: MOFQDKOKODUZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595339B2

Procedure details

In a 22 L RBF, charge 4-Chlorosulfonyl-benzoyl chloride (990 g, 4.159 mole) in 8.3 L THF and cool to −78° C. In an addition funnel charge triethylamine (588 ml, 4.159 mole), methanol (168 ml, 4.159 mole), DMAP (5 g, 0.041 mole) and 4 L THF; add this solution dropwise to the reaction keeping the exotherm <−70° C. over 5 hours. After the addition is complete, stir the reaction in a cold bath overnight. Filter the reaction and rinse with 3×500 ml THF. Concentrate under vacuum the filtrate to give a yellow solid. Dissolve the solid in 7 L EtOAc and 7 L 1N HCl. Separate the organic layer and wash with 5 L brine. Dry the organics over Na2SO4, filter and concentrate under vacuum to give a white solid, 4-Chlorosulfonyl-benzoic acid methyl ester. Yield=93.1% (906 g).
Quantity
990 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 L
Type
solvent
Reaction Step One
Quantity
588 mL
Type
reactant
Reaction Step Two
Quantity
168 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Two
Name
Quantity
7 L
Type
solvent
Reaction Step Three
Name
Quantity
7 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].C(N(CC)CC)C.[CH3:21][OH:22]>C1COCC1.CN(C1C=CN=CC=1)C.CCOC(C)=O.Cl>[CH3:21][O:22][C:9](=[O:10])[C:8]1[CH:12]=[CH:13][C:5]([S:2]([Cl:1])(=[O:4])=[O:3])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
990 g
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
8.3 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
588 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
168 mL
Type
reactant
Smiles
CO
Name
Quantity
5 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
4 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
7 L
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
7 L
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
add this solution dropwise to the reaction
CUSTOM
Type
CUSTOM
Details
the exotherm <−70° C.
CUSTOM
Type
CUSTOM
Details
over 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the reaction in a cold bath overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
rinse with 3×500 ml THF
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under vacuum the filtrate
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
WASH
Type
WASH
Details
wash with 5 L brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organics over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)S(=O)(=O)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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